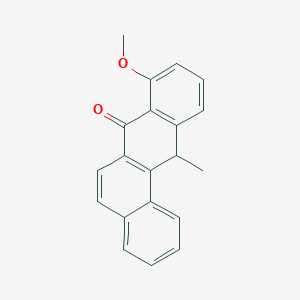

8-Methoxy-12-methyltetraphen-7(12H)-one

Description

Properties

CAS No. |

62064-42-0 |

|---|---|

Molecular Formula |

C20H16O2 |

Molecular Weight |

288.3 g/mol |

IUPAC Name |

8-methoxy-12-methyl-12H-benzo[a]anthracen-7-one |

InChI |

InChI=1S/C20H16O2/c1-12-14-8-5-9-17(22-2)19(14)20(21)16-11-10-13-6-3-4-7-15(13)18(12)16/h3-12H,1-2H3 |

InChI Key |

OJMPCRRMLQSMIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=CC=C2)OC)C(=O)C3=C1C4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 8-Methoxy-12-methylbenz[a]anthracen-7(12H)-one

- CAS No.: 62064-42-0

- Molecular Formula : C₂₀H₁₆O₂

- Molecular Weight : 288.34 g/mol

- XLogP3 : 4.9 (predicted lipophilicity)

- Topological Polar Surface Area (TPSA) : 26.3 Ų

This compound belongs to the benz[a]anthracenone family, characterized by a polycyclic aromatic framework substituted with a methoxy group at position 8 and a methyl group at position 12.

Comparison with Structural Analogs

Positional Isomers of Methoxy-Substituted Derivatives

The positional isomerism of the methoxy group significantly impacts electronic distribution and steric interactions. Key analogs include:

| Compound Name | CAS No. | Methoxy Position | Methyl Position | XLogP3 | TPSA (Ų) |

|---|---|---|---|---|---|

| 9-Methoxy-12-methyltetraphen-7(12H)-one | 62064-33-9 | 9 | 12 | 4.9 | 26.3 |

| 10-Methoxy-12-methyltetraphen-7(12H)-one | 62064-34-0 | 10 | 12 | — | — |

| 8-Methoxy-12-methyltetraphen-7(12H)-one | 62064-42-0 | 8 | 12 | 4.9 | 26.3 |

Key Observations :

- Lipophilicity : All isomers share identical XLogP3 (4.9), suggesting similar membrane permeability. However, the methoxy group’s position may influence metabolic stability or receptor binding. For example, the 8-methoxy isomer’s substituent orientation could enhance intermolecular interactions in crystal lattices or biological targets compared to 9- or 10-methoxy analogs .

- Polarity : Identical TPSA values (26.3 Ų) indicate comparable hydrogen-bonding capacity across isomers.

Functional Group Variants: Dione Derivatives

Compounds with additional ketone groups exhibit distinct reactivity and polarity:

| Compound Name | CAS No. | Functional Groups | XLogP3 | TPSA (Ų) |

|---|---|---|---|---|

| 3-Methoxybenzo[m]tetraphene-7,14-dione | 76214-37-4 | Two ketones (7,14) | — | — |

| 4-Methoxytetraphene-7,12-dione | 16277-48-8 | Two ketones (7,12) | — | — |

| 8-Methoxy-12-methyltetraphen-7(12H)-one | 62064-42-0 | Single ketone (7) | 4.9 | 26.3 |

Key Observations :

- Reactivity : Dione derivatives (e.g., 76214-37-4, 16277-48-8) are more electrophilic due to dual ketone groups, making them prone to nucleophilic attacks or redox reactions. In contrast, the single ketone in 8-methoxy-12-methyltetraphen-7(12H)-one limits such reactivity, favoring stability in synthetic applications .

Sulfate Conjugates and Metabolic Pathways

highlights a sulfate derivative, [(12-methyltetraphen-7-yl)methoxy]sulfonic acid, which may represent a phase II metabolite of 8-methoxy-12-methyltetraphen-7(12H)-one. Sulfation typically enhances water solubility for excretion, suggesting that the parent compound undergoes hepatic metabolism .

Research Implications and Limitations

- Data Gaps : Experimental properties (e.g., melting point, solubility) for many analogs are unavailable, limiting direct comparisons.

- Assumptions : XLogP3 and TPSA values for 8-methoxy-12-methyltetraphen-7(12H)-one are inferred from its 9-methoxy isomer due to structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.